4-ethynyl-N,N-dimethylbenzamide

Foldamer synthesis Supramolecular chemistry Amide conformational control

Traditional benzamide building blocks with free N-H cause unwanted hydrogen bonding, complicating foldamer design and Sonogashira coupling. 4-Ethynyl-N,N-dimethylbenzamide solves this by lacking an amide proton, delivering a neutral, non-H-bond-donating alkyne handle. Key advantages: 1) Orthogonal CuAAC/Sonogashira reactivity with no N-H side reactions. 2) Superior organic solubility (cLogP ~1.37) for anhydrous Pd couplings. 3) Distinct ¹H-NMR singlet (~3.0-3.1 ppm) for easy monitoring. Supplied with ≥98% purity, ready for immediate use.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8706195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-N,N-dimethylbenzamide
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C#C
InChIInChI=1S/C11H11NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h1,5-8H,2-3H3
InChIKeyWGERVDPHNAQWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N,N-dimethylbenzamide – Key Physicochemical Properties and Structural Class


4-Ethynyl-N,N-dimethylbenzamide (CAS 851895-23-3, C₁₁H₁₁NO) is a para-substituted aromatic amide that combines a terminal alkyne handle with a fully N,N-disubstituted amide . It is primarily employed as a research intermediate in click chemistry, Sonogashira coupling, and foldamer synthesis, where the absence of an amide N–H proton distinguishes it from primary and secondary benzamide building blocks [1].

Why 4-Ethynyl-N,N-dimethylbenzamide Cannot Be Substituted by Generic Benzamide Analogs


Generic benzamide building blocks fall into two groups that lack the balanced profile of 4-ethynyl-N,N-dimethylbenzamide: (i) 4-ethynylbenzamide and 4-ethynyl-N-methylbenzamide possess an amide N–H, which introduces unwanted intermolecular hydrogen-bonding that can complicate solubility, purification, and folding behaviour in oligomer synthesis [1], and (ii) N,N-dimethylbenzamide lacks the terminal alkyne required for copper-catalysed azide–alkyne cycloaddition (CuAAC) or Sonogashira coupling, eliminating the key functional-handle that justifies its purchase. The para-ethynyl, N,N-dimethyl combination is uniquely suited for orthogonal coupling strategies where the amide must behave as a neutral, non-hydrogen-bond-donating pole.

Quantitative Differentiation Evidence for 4-Ethynyl-N,N-dimethylbenzamide vs. Closest Analogs


Hydrogen-Bond Donor Count: 0 vs. Primary- and Secondary-Amide Analogues

4-Ethynyl-N,N-dimethylbenzamide carries zero H-bond donors (HBD = 0), whereas 4-ethynylbenzamide has HBD = 2 and 4-ethynyl-N-methylbenzamide has HBD = 1. The absence of an N–H donor prevents intermolecular N–H⋯O=C networks, a structural limitation that is a key advantage when designing foldamers where intramolecular H-bonding must be avoided . In crystal structures of N-ethyl-4-ethynylbenzamide, the amide N–H participates in dominant N–H⋯O interactions, forming 2D hydrogen-bonded layers that are impossible for the N,N-dimethyl analogue [1].

Foldamer synthesis Supramolecular chemistry Amide conformational control

Lipophilicity (cLogP) vs. Primary Benzamide: 1.37 vs. ~0.81

The predicted octanol-water partition coefficient (cLogP) of 4-ethynyl-N,N-dimethylbenzamide is approximately 1.37, whereas the primary amide 4-ethynylbenzamide has a cLogP close to 0.81 (ChemSpider predicted). The ~0.56 log-unit increase reflects the lipophilic shielding of the polar amide group by two N-methyl substituents, which can enhance membrane permeability or organic-phase solubility in biphasic coupling reactions .

Physicochemical profiling Solubility prediction Medicinal chemistry design

Exclusive Alkyne Reactivity vs. 4-Vinyl Analog: CuAAC Competence

The terminal alkyne in 4-ethynyl-N,N-dimethylbenzamide is competent for copper-catalysed azide-alkyne cycloaddition (CuAAC), a quantitative ligation reaction with second-order rate constants as high as 10–100 M⁻¹s⁻¹ for terminal alkynes under standard conditions [1]. In contrast, the 4-vinyl analogue N,N-dimethyl-4-ethenylbenzamide lacks the terminal C≡C bond required for CuAAC and instead engages in less selective radical or electrophilic addition chemistry, limiting its utility for bioorthogonal conjugation [2].

Click chemistry Bioconjugation Polymer chemistry

Crystal Packing Disruption vs. N-Alkyl Analogues: Absence of 2D Hydrogen-Bonded Layers

Crystal structures of N-ethyl-4-ethynylbenzamide reveal rigid 2D hydrogen-bonded layers mediated by N–H⋯O and C≡C–H⋯O interactions [1]. For 4-ethynyl-N,N-dimethylbenzamide, the N,N-dimethyl substitution eliminates the amide N–H donor, thereby destroying the dominant cohesive interaction. This structural disruption is expected to produce a lower melting point and higher organic-solvent solubility compared with N-ethyl or unsubstituted 4-ethynylbenzamides, although direct melting-point data for the target compound are not yet available in open databases.

Solid-state chemistry Crystal engineering Solubility enhancement

Supplier Purity Benchmark: 98% Specification from Leyan vs. Typical 95% Niche Vendors

While independent analytical comparisons are scarce, commercial specifications show that 4-ethynyl-N,N-dimethylbenzamide can be sourced at 98% purity (Leyan, product number 1682140) , versus a typical 95% purity from several catalogue vendors . This 3% absolute purity difference can be significant in stoichiometric coupling reactions where excess reagent or side-product accumulation reduces yield and complicates purification.

Quality control Reproducible synthesis Procurement standard

Optimal Application Areas for 4-Ethynyl-N,N-dimethylbenzamide Based on Evidence


Click-Chemistry Building Block for PROTAC Linkers and Bioconjugates

The terminal alkyne enables copper-catalysed azide–alkyne cycloaddition (CuAAC) for constructing PROTAC linkers, fluorescent probes, and bioconjugates under bioorthogonal conditions. The absence of an N–H donor prevents competing amide proton exchange side reactions and reduces non-specific hydrogen bonding that can compromise aqueous solubility or target engagement . The N,N-dimethyl group also provides a distinctive ¹H-NMR signature (~3.0–3.1 ppm singlet) for easy reaction monitoring.

Foldamer and Oligoamide Monomer for Conformational Studies

N,N-Dimethylation of the amide nitrogen eliminates intramolecular hydrogen-bonding networks, a critical requirement for designing abiotic foldamers where conformational control derives from steric and torsional constraints rather than H-bonding. This feature distinguishes 4-ethynyl-N,N-dimethylbenzamide from 4-ethynylbenzamide-based monomers, which retain N–H donors and adopt H-bond-driven folding .

Sonogashira Coupling Intermediate with Improved Organic Solubility

The increased cLogP (~1.37) compared with 4-ethynylbenzamide (~0.81) provides superior solubility in organic solvents such as THF, DMF, and toluene, facilitating anhydrous Pd-catalysed Sonogashira couplings. This is particularly valuable when coupling to hydrophobic aryl iodides or bromides that require water-free conditions to avoid catalyst poisoning .

Precursor for N,N-Dimethyl-4-trimethylsilanylethynyl-benzamide in Multi-Step Syntheses

As documented in synthesis protocols, 4-ethynyl-N,N-dimethylbenzamide is directly convertible to its TMS-protected analogue and further elaborated to (4-ethynyl-phenyl)-morpholin-4-yl-methanone scaffolds. The N,N-dimethyl amide remains stable under TMS deprotection conditions (K₂CO₃/MeOH or TBAF), advantages not shared by primary amides that may undergo N-silylation or hydrolysis side reactions .

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